molecular formula C14H10N2O2S B14239059 3-Hydroxy-4-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one CAS No. 344567-19-7

3-Hydroxy-4-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14239059
CAS No.: 344567-19-7
M. Wt: 270.31 g/mol
InChI Key: TVMAGEBJSOMEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexa-2,5-dien-1-one core substituted at position 3 with a hydroxyl group and at position 4 with a 5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. The thiadiazole ring contributes to π-conjugation and electron-withdrawing properties, while the phenyl group enhances steric bulk and aromatic interactions.

Properties

CAS No.

344567-19-7

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol

InChI

InChI=1S/C14H10N2O2S/c17-10-6-7-11(12(18)8-10)14-16-15-13(19-14)9-4-2-1-3-5-9/h1-8,17-18H

InChI Key

TVMAGEBJSOMEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Biological Activity

3-Hydroxy-4-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Structure and Properties

The compound features a unique structure that combines a thiadiazole ring with a cyclohexadiene moiety. The presence of the hydroxyl group and the phenyl substituent on the thiadiazole core contributes to its biological activity. The structure can be represented as follows:

CnHmN2O2S\text{C}_n\text{H}_m\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

  • A study reported that various 1,3,4-thiadiazole compounds exhibited significant cytotoxic effects against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .
  • Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Thiadiazole compounds have shown activity against a range of bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
  • The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring significantly influence antimicrobial potency .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the synthesis and evaluation of various thiadiazole derivatives, it was found that compounds with specific substitutions at the C-5 position exhibited enhanced inhibitory effects on cancer cell proliferation. The study utilized MTT assays to assess cytotoxicity and reported that certain derivatives achieved over 70% inhibition in cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation screened a series of thiadiazole derivatives for their antibacterial activity. The results indicated that some compounds displayed significant inhibition against pathogenic strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This highlights the potential application of these compounds in treating infections caused by resistant strains .

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC Reference
AnticancerA549~5 µM
AnticancerSK-MEL-2~4 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Example Compound : 2,6-Dimethoxy-4-(3-(2-methylbenzyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one (4e, )

  • Core Structure : Cyclohexa-2,5-dien-1-one with a benzo[d]thiazole-ylidene substituent.
  • Substituents : Methoxy groups at positions 2 and 6; 2-methylbenzyl on the benzothiazole.
  • Synthesis: Catalyst-free, one-pot reaction of 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile (yield: 91%) .
  • Key Properties :
    • IR: Strong C=O stretch at 1749 cm⁻¹.
    • Stability: High thermal stability (m.p. 140–142°C).
  • Applications: Potential in OLEDs and fluorescent probes due to extended conjugation .

Comparison with Target Compound :

  • Methoxy substituents improve solubility but reduce reactivity compared to the hydroxyl group in the target compound.

Thiadiazole Derivatives in Metabolic Pathways

Example Compound : N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO, )

  • Core Structure : 1,3,4-Thiadiazol-2(3H)-ylidene with sulfonic acid and methyl groups.
  • Synthesis : Derived from methazolamide metabolism via cytochrome P450-mediated oxidation .
  • Key Properties: Chemically unstable intermediate, forming a futile cycle with glutathione.

Comparison with Target Compound :

  • MSO’s sulfonic acid group increases hydrophilicity, contrasting with the phenyl group in the target compound, which enhances lipophilicity.
  • The metabolic instability of MSO limits its direct applications, whereas the target compound’s structural rigidity may improve stability.

Cyclohexane-1,3-dione-Thiadiazole Hybrids

Example Compound : 2-(5-(3-Acetyl-1-(p-tolyl)-1H-pyrazole-4-carbonyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-5,5-dimethylcyclohexane-1,3-dione (7Ab, )

  • Core Structure : Cyclohexane-1,3-dione fused with a thiadiazole ring.
  • Substituents : Acetyl, p-tolyl, and phenyl groups.
  • Synthesis : Cycloaddition reactions using InCl₃ catalyst (yield: 84%) .
  • Key Properties :
    • High melting point (182°C) due to crystalline packing.
    • IR: C=O stretches at 1700–1750 cm⁻¹.

Comparison with Target Compound :

  • The cyclohexane-1,3-dione core lacks aromaticity, reducing π-conjugation compared to the cyclohexadienone in the target compound.
  • Acetyl and pyrazole substituents in 7Ab enable diverse reactivity, whereas the target compound’s hydroxyl group may favor hydrogen bonding.

Triazine-Based Cyclohexadienone Derivatives

Example Compound : 3-Hydroxy-4-[4-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-6-(4-methoxyphenyl)-1H-1,3,5-triazin-2-ylidene]cyclohexa-2,5-dien-1-one ()

  • Core Structure: Dual cyclohexadienone units linked to a triazine ring.
  • Substituents : Methoxyphenyl and hydroxyl groups.
  • Applications : Used in sunscreen lotions (e.g., APPOLO-125) for UV absorption due to broad conjugation .

Comparison with Target Compound :

  • The triazine ring provides stronger electron-deficient character than thiadiazole, enhancing UV absorption.
  • The hydroxyl groups in both compounds improve solubility, but the triazine derivative’s larger structure may limit synthetic accessibility.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield Key Applications Reference
Target Compound Cyclohexadienone-thiadiazole 3-OH, 5-phenyl N/A* Materials, Pharmaceuticals N/A
Benzo[d]thiazole derivatives Cyclohexadienone-benzothiazole 2,6-dimethoxy, 2-methylbenzyl 91% OLEDs, Sensors
Thiadiazole metabolites Thiadiazole-sulfonic acid 3-methyl, 5-sulfo Metabolic pathway Drug metabolism
Cyclohexane-dione hybrids Cyclohexane-dione-thiadiazole Acetyl, p-tolyl, phenyl 84% Heterocyclic chemistry
Triazine derivatives Cyclohexadienone-triazine 4-methoxyphenyl, 2-OH N/A UV protection

Key Findings and Implications

  • Structural Flexibility: The cyclohexadienone core is versatile, accommodating diverse heterocycles (benzothiazole, thiadiazole, triazine) for tailored electronic properties.
  • Substituent Effects : Hydroxyl groups enhance solubility and hydrogen bonding, while aryl groups (phenyl, methoxyphenyl) improve stability and π-stacking.
  • Synthetic Accessibility : Catalyst-free methods (e.g., ) offer high yields for benzothiazole derivatives, whereas thiadiazole compounds often require metabolic or catalytic pathways.

Preparation Methods

Cyclization Using Hydrazonoyl Halides

The 1,3,4-thiadiazole moiety is frequently synthesized via reactions between thioamides and hydrazonoyl halides. For example, 5-phenyl-1,3,4-thiadiazol-2(3H)-thione intermediates are generated by treating thioamides with hydrazonoyl chlorides in dioxane under reflux. This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, achieves cyclization through a thiohydrazonate intermediate, which undergoes spontaneous ring closure (Scheme 1).

Reaction Conditions:

  • Solvent: Dioxane or ethanol
  • Base: Triethylamine (TEA)
  • Temperature: Reflux (80–100°C)
  • Yield: 60–75%

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (2,4-bis(phenylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) enables cyclization of dithioesters or thioamides into thiadiazoles. In a patent-derived protocol, N-[2-(1,4-diazabicyclo[3.2.2]non-4-yl)-2-oxoethyl]benzamide undergoes cyclization with Lawesson’s reagent in toluene at 120°C, yielding thiadiazole derivatives. Applied to the target compound, this method could facilitate the thiadiazole ring formation from a thioamide precursor.

Optimization Parameters:

  • Stoichiometry: 1:1 molar ratio of thioamide to Lawesson’s reagent
  • Reaction Time: 18 hours
  • Purification: Silica gel chromatography (chloroform/methanol/aqueous ammonia)

Cyclohexadienone Core Synthesis

Knoevenagel Condensation

The cyclohexa-2,5-dien-1-one system is accessible via Knoevenagel condensation between aryl aldehydes and active methylene compounds. For instance, 3-hydroxy-4-benzylidenecyclohexadienones are synthesized by condensing 2,5-dihydroxyacetophenone with benzaldehydes in ethanol containing acetic acid. Adapting this to the target compound, a substituted benzaldehyde bearing a thiadiazole moiety could undergo similar condensation.

Critical Factors:

  • Catalyst: Acetic acid or piperidine
  • Solvent: Ethanol or dichloromethane
  • Temperature: Room temperature to reflux

Oxidative Aromatization

Cyclohexadienones are also formed via oxidative aromatization of dienol ethers or dihydroxybenzenes. For example, 4-hydroxycyclohexa-2,5-dien-1-one derivatives are obtained by oxidizing 1,4-dihydroxybenzene with manganese dioxide. Introducing a thiadiazole substituent at the 4-position would require functionalization prior to oxidation.

Convergent Coupling Strategies

Nucleophilic Aromatic Substitution

Electrophilic cyclohexadienone derivatives (e.g., 4-fluorocyclohexa-2,5-dien-1-one) can undergo substitution with thiadiazole-containing nucleophiles. This approach mirrors the synthesis of 4-(benzothiadiazolyl)phenols, where electron-deficient aromatics react with sulfur-based nucleophiles.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The cyclohexadienone’s conjugated system exhibits deshielded protons at δ 6.2–7.1 ppm, while the thiadiazole’s NH proton appears as a broad singlet near δ 10.5 ppm.
  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S) confirm core functionalities.

X-ray Crystallography

While no crystal structure exists for the target compound, related thiadiazole derivatives show planarity in the heterocyclic ring (r.m.s. deviation <0.03 Å) and dihedral angles of 20–35° between substituents.

Challenges and Optimization

Regioselectivity in Thiadiazole Formation

Competing pathways during cyclization may yield regioisomers. For example, hydrazonoyl halides can produce 1,3,4-thiadiazoles or 1,2,4-triazoles depending on reaction conditions. Optimization of temperature and solvent polarity (e.g., using dioxane over ethanol) enhances selectivity for the thiadiazole.

Stability of the Cyclohexadienone Moiety

The cyclohexadienone core is prone to oxidation and dimerization. Stabilization strategies include:

  • Conducting reactions under inert atmosphere
  • Adding radical inhibitors (e.g., BHT)
  • Purifying via low-temperature crystallization

Applications and Derivatives

Biological Activity

Though the target compound’s bioactivity is unreported, structurally related 1,3,4-thiadiazoles exhibit anticancer and Hsp90 inhibitory properties. For instance, compound 10G5 (4-{[3-(4-aminophenyl)-5-(4-hydroxyphenyl)-1H-pyrazol-1-yl]methylidene}cyclohexa-2,5-dien-1-one) shows a fitness score of 67.29 in Hsp90 inhibition assays.

Material Science Applications

Thiadiazole-containing compounds are explored as organic semiconductors due to their planar π-systems. The target compound’s extended conjugation could enable applications in optoelectronics.

Q & A

Q. What are the standard synthesis procedures for 3-Hydroxy-4-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one?

Methodological Answer: The synthesis typically involves condensation reactions between thiadiazole precursors and cyclohexadienone derivatives. For example, analogous protocols (e.g., thiazole-thiadiazole hybrids) use reflux conditions in 1,4-dioxane with catalytic piperidine to facilitate Knoevenagel-like condensations . Key steps include:

  • Reagent Ratios: Stoichiometric aldehyde derivatives (e.g., substituted benzaldehydes) to thiadiazole intermediates.
  • Solvent Selection: Polar aprotic solvents (e.g., dioxane) to enhance reaction efficiency.
  • Purification: Recrystallization from dioxane or ethanol, validated via TLC (toluene/ethyl acetate/water systems) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Look for characteristic peaks:
    • C=O Stretch: ~1680–1700 cm⁻¹ (cyclohexadienone ketone).
    • O-H Stretch: ~3200–3500 cm⁻¹ (hydroxyl group).
    • Thiadiazole Ring: ~1550 cm⁻¹ (C=N stretching) .
  • ¹H NMR:
    • Hydroxyl Proton: Downfield signal at δ 10–12 ppm (exchangeable).
    • Aromatic Protons: Multiples in δ 6.5–8.5 ppm (phenyl/thiadiazole protons).
    • Cyclohexadienone Protons: Distinct diene coupling patterns (J = 10–12 Hz) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
    • Light Sensitivity: Amber vials to avoid photodegradation of the conjugated dienone system.
  • Stability Assays: Monitor via HPLC or TLC over time; degradation products may include hydrolyzed thiadiazole or quinone derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with varying substituents?

Methodological Answer:

  • Factors Influencing Yield:
    • Electron-Withdrawing Groups (EWGs): Enhance electrophilicity of the aldehyde component (e.g., nitro or chloro substituents increase reactivity).
    • Solvent Polarity: Higher polarity (e.g., DMF) may improve solubility of aromatic intermediates.
    • Catalyst Screening: Test alternatives to piperidine (e.g., DBU or ionic liquids) for greener protocols .
  • Case Study: Substituted benzaldehydes (p-Cl, p-OMe) showed 15–20% yield variation due to steric/electronic effects .

Q. What methodological considerations are essential for pharmacological profiling (e.g., cytotoxicity)?

Methodological Answer:

  • Cell Line Selection: Use diverse cancer models (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .
  • Dose-Response Curves: IC₅₀ determination via SRB assays, with CHS-828 as a reference inhibitor.
  • Controls: Include vehicle (DMSO ≤0.5%) and blank media to isolate compound effects .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., serum concentration in cell media, incubation time).
  • Structural Validation: Re-analyze compound purity (HPLC, HRMS) to rule out degradation.
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What experimental designs are suitable for environmental impact studies of this compound?

Methodological Answer:

  • Compartmental Analysis: Assess distribution in water, soil, and biota using radiolabeled analogs.
  • Degradation Pathways: Hydrolysis/photolysis studies under controlled pH and UV light.
  • Ecotoxicology: Follow ISO protocols for Daphnia magna or algae growth inhibition tests .

Q. How can tautomeric forms of this compound be distinguished spectroscopically?

Methodological Answer:

  • Dynamic NMR: Monitor proton exchange in DMSO-d₆ to identify enol-keto equilibria.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers.
  • X-ray Crystallography: Resolve solid-state structures to confirm tautomeric preference .

Q. What strategies enhance structure-activity relationship (SAR) studies for thiadiazole derivatives?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with varying aryl groups (e.g., electron-rich vs. electron-poor phenyl).
  • 3D-QSAR: Use CoMFA/CoMSIA models to map steric/electrostatic contributions.
  • Targeted Modifications: Introduce bioisosteres (e.g., oxadiazole for thiadiazole) to probe pharmacophore requirements .

Q. How can degradation kinetics under physiological conditions be quantified?

Methodological Answer:

  • In Vitro Half-Life: Incubate compound in simulated gastric fluid (SGF) or phosphate buffer (pH 7.4) at 37°C.
  • Analytical Tools: LC-MS/MS to track degradation products; Arrhenius plots to predict shelf-life.
  • Mechanistic Studies: Isotope labeling (¹⁸O-H₂O) to elucidate hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.